6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one

Phosphodiesterase Inhibition Bronchodilation Asthma Therapeutics

This is a core heterocyclic scaffold for building phosphodiesterase (PDE) inhibitor libraries. It serves as an optimal synthetic intermediate for functionalization at the 2- or 5-positions and as a validated low-activity reference control for in vitro assays of novel 6-aryl-pyridazinone derivatives. Ensure your research uses the correct, unsubstituted baseline to accurately quantify potency improvements and avoid assay contamination from more potent analogs.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS No. 1017-06-7
Cat. No. B089796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one
CAS1017-06-7
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NNC(=O)CC2
InChIInChI=1S/C11H12N2O2/c1-15-9-4-2-8(3-5-9)10-6-7-11(14)13-12-10/h2-5H,6-7H2,1H3,(H,13,14)
InChIKeyDOTABPGEJRYYTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one (CAS 1017-06-7): Chemical Identity and Baseline Procurement Profile


6-(4-Methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one (CAS 1017-06-7) is a heterocyclic organic compound belonging to the 4,5-dihydropyridazin-3(2H)-one class. Its molecular formula is C₁₁H₁₂N₂O₂ with a molecular weight of 204.23 g/mol . This compound is characterized by a dihydropyridazinone core bearing a 4-methoxyphenyl substituent at the 6-position. While it is primarily recognized as a core scaffold in the development of phosphodiesterase (PDE) inhibitors and cardiotonic agents, it is more critically understood in the literature as a synthetic intermediate and a reference baseline compound against which more potent derivatives are measured [1].

Why 6-(4-Methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one Cannot Be Readily Substituted: The Pitfalls of Pyridazinone Analog Interchange


In scientific and industrial procurement, it is a critical error to treat all 6-aryl-4,5-dihydropyridazin-3(2H)-ones as interchangeable. Literature evidence demonstrates that subtle modifications to the 6-aryl substitution pattern or the 4,5-dihydro core produce profound shifts in biological activity, potency, and molecular target engagement. This compound specifically serves as a structural precursor to a vast array of PDE3/4 inhibitors (e.g., pimobendan, zardaverine) [1]; however, its own pharmacological profile is distinct and often inferior in potency to its functionalized descendants [2]. Therefore, substituting this compound with a more heavily substituted analog will not replicate the desired chemical behavior for synthetic derivation, nor will it serve as an appropriate inactive baseline in biological assays [3].

6-(4-Methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one: Quantified Differentiation and Comparative Evidence Guide for Scientific Selection


Potency Benchmarking: Inferior PDE3/4-Mediated Bronchospasmolytic Activity vs. Substituted 6-Aryl Analogs

In a patent establishing a novel class of bronchospasmolytic agents, 6-(4-methoxyphenyl)-3[2H]pyridazinone (the oxidized form of the target compound) is explicitly used as a comparator baseline. The patent discloses that the claimed 6-aryl-3[2H]pyridazinone derivatives exhibit a more powerful bronchospasmolytic or positive inotropic action than this comparator compound [1]. While the patent does not provide the exact EC50 numeric value for this specific baseline compound, the explicit, direct comparative statement establishes this compound as a less potent reference standard against which advanced leads are optimized.

Phosphodiesterase Inhibition Bronchodilation Asthma Therapeutics In Vitro Pharmacology

Pharmacological Profile Distinction: Antiplatelet and Hypotensive Coupling vs. Pure PDE3 Cardiotonic Activity

Literature reviews classify compounds within the 6-aryl-4,5-dihydro-3(2H)-pyridazinone series, which includes the target compound, as exhibiting a strong antiplatelet action coupled with a hypotensive action [1]. This dual cardiovascular effect differentiates it from closely related analogs like pimobendan (CAS 74150-27-9), which is a selective PDE3 inhibitor (IC50 = 0.32 µM on guinea pig cardiac enzyme) that functions primarily as a calcium sensitizer and inotropic agent . The target compound's profile is more aligned with anti-thrombotic pathways rather than pure cardiac contractility enhancement.

Antiplatelet Aggregation Cardiovascular Pharmacology PDE3 Inhibition Thrombosis

Structural Differentiation: Synthetic Intermediacy and Derivatization Potential vs. End-Product APIs

The target compound is frequently cited as a precursor to more complex pyridazinone derivatives. For instance, it serves as the starting material for synthesizing 2-[[4-(4-fluorophenyl)-1-piperazinyl]methyl]-6-(4-methoxyphenyl)-3(2H)pyridazinone (IVe), which was identified as a promising analgesic and anti-inflammatory agent . In contrast, advanced pyridazinones like zardaverine (6-[4-difluoromethoxy-3-methoxyphenyl]-3[2H]pyridazinone) are dual PDE3/4 inhibitors (IC50 = 0.5 µM and 0.8 µM, respectively) and are procured as final active pharmaceutical ingredients (APIs) rather than as building blocks .

Synthetic Chemistry Drug Discovery Heterocyclic Chemistry Organic Intermediates

Optimal Application Scenarios for 6-(4-Methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one (CAS 1017-06-7): Evidence-Driven Procurement Guidance


Scenario 1: Scaffold for Medicinal Chemistry Derivatization Campaigns

This compound is optimally utilized as a core synthetic intermediate in the generation of structurally diverse pyridazinone libraries. Procurement is recommended for programs targeting anti-inflammatory, analgesic, or antiplatelet mechanisms, where the dihydropyridazinone core can be functionalized at the 2-position or 5-position to modulate biological activity [1]. Its value lies in its chemical versatility as a building block, not as a final bioactive molecule.

Scenario 2: Low-Potency Baseline Control in PDE3/4 Inhibitor Screening

Given the explicit use of the oxidized form of this compound as a comparator in bronchospasmolytic and cardiotonic patents [1], this compound is an appropriate negative or low-activity control for in vitro assays evaluating novel 6-aryl-pyridazinone derivatives. It provides a validated reference point to quantify the enhanced potency of newly synthesized analogs, enabling robust calculation of fold-potency improvements in tracheal ring relaxation or left atrium contractility models.

Scenario 3: Structure-Activity Relationship (SAR) Studies on Antiplatelet Mechanisms

Research indicates that the 6-aryl-4,5-dihydro-3(2H)-pyridazinone series, to which this compound belongs, exhibits antiplatelet and hypotensive actions [1]. This compound can be used as the unsubstituted baseline for SAR investigations exploring the effect of 5-position substituents on platelet aggregation inhibition. Studies show that varying the substituent at position 5 significantly alters antiplatelet activity and the mechanism of action, making this core scaffold essential for mapping structure-activity landscapes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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